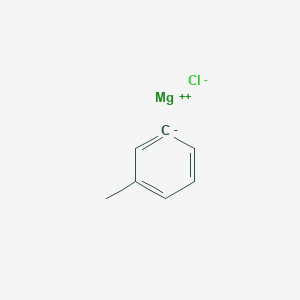

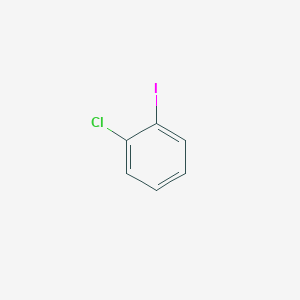

m-Tolylmagnesium chloride

Overview

Description

Synthesis Analysis

m-Tolylmagnesium chloride can be synthesized from the corresponding chloromethylstyrenes in diethyl ether, displaying versatility in initiating polymerizations of MMA (methyl methacrylate) and styrene. Highly syndiotactic PMMA (polymethyl methacrylate) with low polydispersity could be prepared using this reagent in tetrahydrofuran (THF) at low temperatures, demonstrating the precise control over polymer tacticity and molecular weight distribution this reagent allows (Hatada, Nakanishi, Ute, & Kitayama, 1986).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be complex due to the reactive nature of the Grignard reagent. It forms partially solvated complexes in toluene, where primary and secondary alkyl chlorides are converted into Grignard reagents in the presence of diethyl ether. This solvation significantly influences the reactivity and stability of the compounds formed, allowing for tailored synthesis strategies depending on the desired outcome (Tuulmets, Mikk, & Panov, 1996).

Chemical Reactions and Properties

This compound participates in highly diastereoselective additions to N-tert-butanesulfinyl imines, showcasing its utility in synthesizing chiral alpha-branched amines with remarkable diastereoselectivity and high optical purity. This characteristic is pivotal in producing compounds with specific stereochemical configurations, essential in pharmaceutical synthesis and materials science (Chen, Wang, & Lin, 2010).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility and stability, are significantly influenced by the degree of solvation and the nature of the solvent used. For instance, the solubilities of partially solvated complexes in toluene are fairly high, affecting the overall reactivity and efficiency of the Grignard reagent in various chemical reactions. This highlights the importance of understanding solvent effects on the properties of Grignard reagents for optimized synthesis routes (Tuulmets, Mikk, & Panov, 1996).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards different electrophiles and potential for polymerization, are central to its applications in organic synthesis. Its ability to initiate polymerization of lactides and lactones, as demonstrated in the synthesis of poly(dl-lactide) and poly(dl-lactide-co-polyethylene glycol) using allylmagnesium chloride as an initiator, underscores its versatility and utility in creating biodegradable polymers for medical and environmental applications (Yuan, Liu, Xiong, & Deng, 1999).

Scientific Research Applications

Initiation of Polymerizations : It has been used as an initiator for the polymerizations of MMA and styrene, leading to syndiotactic PMMAs and macromers, and in spontaneous polymerizations to poly(Grignard reagents) (Hatada et al., 1986).

Synthesis of Adducts : m-Tolylmagnesium chloride aids in the electrolysis process to yield various adducts like Me3In thf directly, and by adding excess L to the adducts Me3In L (Jones et al., 1984).

Allylmetalation of Allenes : The compound, under MnCl2 catalysis, is used for the regioselective allylmetalation of allenes, producing high regioselective products that can react with various electrophiles and undergo diallylation reactions (Nishikawa et al., 2003).

Conversion into Grignard Reagents : Partially solvated m-Tolylmagnesium chlorides in toluene can be converted into Grignard reagents in good yields, with ultrasound accelerating the process (Tuulmets et al., 1996).

Hydrogen Storage : Nanocrystalline MgH2 synthesized from di-n-butylmagnesium, which includes this compound, shows remarkable hydrogen storage capacity and kinetics (Setijadi et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

m-Tolylmagnesium chloride, also known as a Grignard reagent , is a type of organomagnesium compound. The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in this compound is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The interaction between this compound and a carbonyl compound is a key step in many biochemical pathways, particularly in the synthesis of alcohols, carboxylic acids, and other similar compounds . The resulting changes can lead to the formation of complex organic molecules from simpler precursors .

Pharmacokinetics

It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including alcohols and carboxylic acids . The exact molecular and cellular effects depend on the specific reactants and reaction conditions .

Action Environment

The action of this compound is highly dependent on the reaction environment. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction typically takes place in an anhydrous solvent, such as diethyl ether or tetrahydrofuran . The temperature of the reaction can also influence the rate and outcome of the reaction .

properties

IUPAC Name |

magnesium;methylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDAONIIDXWYSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121905-60-0 | |

| Record name | m-Tolylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)